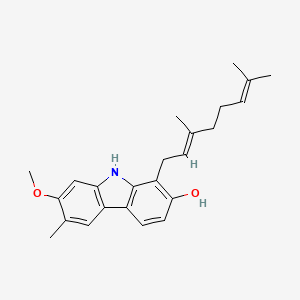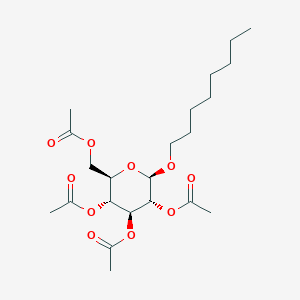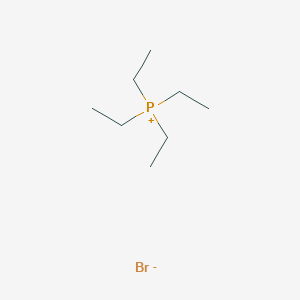
(2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate
Overview
Description
A (β-anomer) intermediate of Gemcitabine; antitumor compound.
Scientific Research Applications
Imaging and Diagnosis
- (2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate's derivative, [11C]HMS011, a PET ligand, is derived from perampanel, an antiepileptic drug targeting AMPA receptors, showing promise for in vivo brain imaging in rat and monkey models. The human PET study indicated its potential for imaging AMPA receptors, despite the small dynamic range and metabolite presence in the brain (Takahata et al., 2017).
Metabolic and Pharmacokinetic Studies
- A study on SB-649868, an orexin 1 and 2 receptor antagonist featuring a related structure, revealed extensive metabolism with primary excretion via feces, shedding light on the metabolic pathways and potential drug interactions of structurally related compounds (Renzulli et al., 2011).
- Investigation into 5-oxoproline excretion under glycine insufficiency conditions, with a focus on benzoate compounds, offered insights into the metabolic implications and potential clinical applications for monitoring glycine sufficiency in various physiological and pathological states (Jackson et al., 1987).
Therapeutic Research and Mechanism of Action
- The D-amino acid oxidase inhibitory effect of sodium benzoate was explored as an add-on treatment for schizophrenia, providing insights into alternative therapeutic mechanisms beyond traditional dopaminergic pathways. The study highlighted significant symptom improvement and the potential for developing new schizophrenia treatments (Lane et al., 2013).
- Benzoate's impact on cognitive functions in early-phase Alzheimer's disease was studied, indicating its potential to significantly improve cognitive and overall functions. These findings open pathways for exploring D-amino acid oxidase inhibition as a novel approach for early dementing processes (Lin et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate, also known as 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine or (2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate, is the enzyme cytidine deaminase (CD) . CD is responsible for the metabolism of cytidine and deoxycytidine, and it plays a crucial role in the pyrimidine salvage pathway .
Mode of Action
2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate acts as a prodrug . Once inside the cell, it is metabolized to its active form, 2’,2’-difluoro-2’-deoxycytidine (dFdC), which is then further metabolized to 2’,2’-difluoro-2’-deoxyuridine (dFdU) by CD . The active form of the drug inhibits CD, thereby reducing the inactivation of dFdC to dFdU .
Biochemical Pathways
The inhibition of CD by 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate affects the pyrimidine salvage pathway . This pathway is responsible for the recycling of pyrimidines to form nucleotide monophosphates, which are essential for DNA synthesis and repair .
Pharmacokinetics
The pharmacokinetics of 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate involves its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly inactivated by CD in the gut and liver, resulting in poor oral bioavailability . It is typically administered intravenously . Coadministration with tetrahydrouridine (thu), a potent cd inhibitor, can increase the oral bioavailability of the drug .
Result of Action
The result of the action of 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate is the disruption of DNA synthesis, leading to cell death . This is particularly effective against rapidly growing cells, such as cancer cells .
Action Environment
The action, efficacy, and stability of 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the drug’s action
Biochemical Analysis
Biochemical Properties
2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate plays a significant role in biochemical reactions, particularly in the inhibition of DNA synthesis. This compound interacts with several key enzymes and proteins, including ribonucleotide reductase and DNA polymerase. The difluoro groups enhance its stability and resistance to enzymatic degradation, while the dibenzoate groups improve its lipophilicity and cellular uptake. The compound is metabolized to its active triphosphate form, which competes with natural nucleotides for incorporation into DNA, leading to chain termination and inhibition of DNA synthesis .
Cellular Effects
2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by disrupting DNA replication and repair mechanisms. The compound influences cell signaling pathways, including the activation of p53 and the inhibition of NF-κB, which are crucial for cell survival and proliferation. Additionally, it affects gene expression by modulating the activity of transcription factors and epigenetic regulators. The compound’s impact on cellular metabolism includes the depletion of deoxynucleotide pools, further impairing DNA synthesis and repair .
Molecular Mechanism
The molecular mechanism of 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate involves its conversion to the active triphosphate form, which inhibits ribonucleotide reductase and DNA polymerase. This inhibition leads to the depletion of deoxynucleotide triphosphates (dNTPs) and the incorporation of the compound into DNA, resulting in chain termination. The compound also induces DNA damage and activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis. Additionally, it modulates the expression of genes involved in DNA repair, cell cycle regulation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate change over time. The compound is relatively stable under physiological conditions, but it undergoes gradual degradation in the presence of nucleases and other enzymes. Long-term exposure to the compound can lead to the development of resistance in cancer cells, characterized by increased expression of drug efflux pumps and DNA repair enzymes. In vitro and in vivo studies have shown that the compound’s cytotoxic effects are time-dependent, with prolonged exposure leading to enhanced DNA damage and apoptosis .
Dosage Effects in Animal Models
The effects of 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause significant adverse effects, including myelosuppression, hepatotoxicity, and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing severe toxicity. The compound’s pharmacokinetics and biodistribution are also dose-dependent, influencing its therapeutic window and safety profile .
Metabolic Pathways
2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate is involved in several metabolic pathways. It is initially metabolized by cytidine deaminase to its inactive form, 2’,2’-difluoro-2’-deoxyuridine. The active triphosphate form is generated through phosphorylation by deoxycytidine kinase and other kinases. The compound’s metabolism is influenced by the expression levels of these enzymes, which can vary between different tissues and cell types. Additionally, the compound can affect metabolic flux and metabolite levels by depleting dNTP pools and altering nucleotide biosynthesis pathways .
Transport and Distribution
The transport and distribution of 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilicity, conferred by the dibenzoate groups, facilitates its passive diffusion across cell membranes. It is also actively transported by nucleoside transporters, such as ENT1 and ENT2. Once inside the cell, the compound is distributed to different subcellular compartments, including the nucleus, where it exerts its cytotoxic effects. The compound’s distribution is influenced by its binding affinity to intracellular proteins and its ability to accumulate in specific tissues .
Subcellular Localization
The subcellular localization of 2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate is critical for its activity and function. The compound is primarily localized in the nucleus, where it incorporates into DNA and inhibits DNA synthesis. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific nuclear compartments. Additionally, the compound can localize to other organelles, such as mitochondria, where it may induce mitochondrial DNA damage and apoptosis. The subcellular localization of the compound is influenced by its chemical structure and interactions with cellular proteins .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of a tetrahydrofuran ring, followed by the introduction of a benzoyloxy group, and then the addition of a pyrimidine ring. Finally, the amino group is introduced to complete the synthesis of the target compound.", "Starting Materials": [ "4,4-difluorotetrahydrofuran", "benzoic acid", "benzoyl chloride", "4-amino-2-oxypyrimidine", "N,N-dimethylformamide", "triethylamine", "dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "diisopropylethylamine", "ethyl acetate", "methanol", "sodium bicarbonate", "water" ], "Reaction": [ "Protection of tetrahydrofuran ring with benzoyl group using benzoyl chloride and triethylamine in N,N-dimethylformamide solvent", "Introduction of pyrimidine ring by reacting 4-amino-2-oxypyrimidine with N-hydroxysuccinimide and dicyclohexylcarbodiimide in diisopropylethylamine solvent", "Addition of the pyrimidine ring to the protected tetrahydrofuran ring using diisopropylethylamine and N,N-dimethylformamide solvent", "Deprotection of the benzoyl group using sodium bicarbonate and methanol solvent", "Introduction of the amino group by reacting the resulting compound with 4-amino-2-oxypyrimidine and diisopropylethylamine in ethyl acetate solvent" ] } | |
CAS RN |
134790-39-9 |
Molecular Formula |
C23H19F2N3O6 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
[(2R,3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18-,21?/m1/s1 |
InChI Key |
ZPUUYUUQQGBHBU-XXTRANHVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine in the synthesis of Gemcitabine Hydrochloride?
A1: 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine (compound 5 in the paper) is a crucial precursor in the synthesis of Gemcitabine Hydrochloride. The research outlines a five-step synthetic route for Gemcitabine Hydrochloride starting from 2-deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate. The final step involves the deprotection of 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine using tert-butylamine in methanol to yield Gemcitabine Hydrochloride []. This improved process, as described in the paper, boasts a 7.36% yield and high purity (99.91%) of the final product [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,1'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B1588774.png)






![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)


